4-(Difluoromethoxy)-2,6-difluorobenzoic acid

Overview

Description

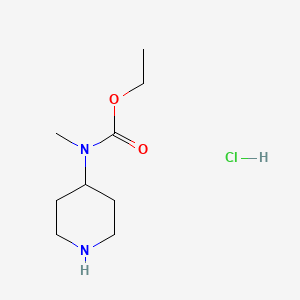

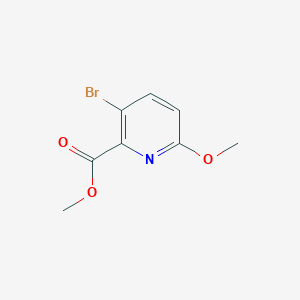

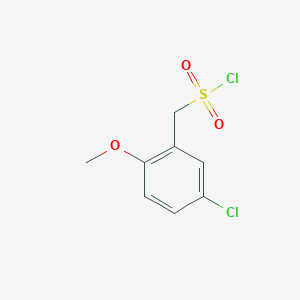

4-(Difluoromethoxy)-2,6-difluorobenzoic acid is a chemical compound with the molecular formula C8H6F2O3 .

Synthesis Analysis

A synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis

The molecular structure of 4-(Difluoromethoxy)-2,6-difluorobenzoic acid consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethoxy)-2,6-difluorobenzoic acid include a molecular weight of 188.13 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 272.1±30.0 °C at 760 mmHg, and a flash point of 118.3±24.6 °C .Scientific Research Applications

Pulmonary Fibrosis Treatment

4-(Difluoromethoxy)-2,6-difluorobenzoic acid: has been studied for its potential to treat Idiopathic Pulmonary Fibrosis (IPF) . This progressive lung disease is characterized by lung inflammation and excessive deposition of extracellular matrix components. The compound has shown inhibitory effects on Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) in vitro and bleomycin-induced pulmonary fibrosis in vivo .

Anti-Fibrotic Mechanisms

The compound’s role in anti-fibrotic mechanisms is significant. It inhibits the expression of proteins such as α-SMA, vimentin, and collagen I , and increases the expression of E-cadherin . This suggests that it can attenuate TGF-β1-induced EMT in A549 cells, which is a crucial step in the development of fibrosis .

Inflammation Reduction

In animal models, 4-(Difluoromethoxy)-2,6-difluorobenzoic acid has been shown to reduce lung inflammation. This is critical because inflammation is a precursor to fibrosis, and managing it can help in controlling the progression of diseases like IPF .

Lung Function Improvement

Therapeutic effects of the compound include improving lung function. This is measured by the ability of the lungs to expand and take in air, which is often compromised in diseases like IPF. The compound’s impact on lung function could be a breakthrough in respiratory medicine .

Collagen Deposition Reduction

The compound has been observed to reduce collagen deposition in the lungs. Excessive collagen leads to stiffening of the lung tissue, resulting in difficulty in breathing. By reducing collagen deposition, the compound helps in maintaining lung flexibility .

Phosphodiesterase 4 (PDE4) Inhibition

4-(Difluoromethoxy)-2,6-difluorobenzoic acid: is used as a key synthetic intermediate of roflumilast , which is a selective phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors have a variety of applications, including the treatment of inflammatory diseases such as asthma and COPD .

Safety and Hazards

The safety data sheet for a related compound, 4-(Difluoromethoxy)phenyl isocyanate, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

A study on a related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), suggests that it could be used as a therapeutic target to reduce idiopathic pulmonary fibrosis (IPF). The study found that DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

Mechanism of Action

Target of Action

It is known that similar compounds can interact with various targets, such as transforming growth factor-β1 (tgf-β1), which plays a significant role in fibrosis .

Mode of Action

It is suggested that similar compounds can inhibit the expression of proteins such as α-sma, vimentin, and collagen i, and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-2,6-difluorobenzoic acid may interact with its targets to induce changes in protein expression.

Biochemical Pathways

Similar compounds have been shown to affect the tgf-β1/smad pathway, which plays a crucial role in the pathogenesis of pulmonary fibrosis .

Result of Action

Similar compounds have been shown to attenuate tgf-β1-induced epithelial-mesenchymal transition (emt) in a549 cells and bleomycin-induced pulmonary fibrosis in rats .

properties

IUPAC Name |

4-(difluoromethoxy)-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-4-1-3(15-8(11)12)2-5(10)6(4)7(13)14/h1-2,8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFODXZGBHYHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-2,6-difluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide](/img/structure/B1420914.png)

![5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B1420918.png)